N'-[2-nitro-4-(2H-tetrazol-5-yl)phenyl]sulfonylcyclopentanecarbohydrazide
Description
N’-[2-nitro-4-(2H-tetrazol-5-yl)phenyl]sulfonylcyclopentanecarbohydrazide is a complex organic compound that features a tetrazole ring, a nitro group, and a sulfonyl group. This compound is of significant interest due to its potential applications in various fields, including materials science, medicinal chemistry, and industrial chemistry. The presence of the tetrazole ring, known for its high nitrogen content and stability, makes this compound particularly noteworthy.
Properties
IUPAC Name |
N'-[2-nitro-4-(2H-tetrazol-5-yl)phenyl]sulfonylcyclopentanecarbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O5S/c21-13(8-3-1-2-4-8)16-19-26(24,25)11-6-5-9(7-10(11)20(22)23)12-14-17-18-15-12/h5-8,19H,1-4H2,(H,16,21)(H,14,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKMLTLDFLGNOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NNS(=O)(=O)C2=C(C=C(C=C2)C3=NNN=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-nitro-4-(2H-tetrazol-5-yl)phenyl]sulfonylcyclopentanecarbohydrazide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of an appropriate precursor with sodium azide under acidic conditions to form the tetrazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[2-nitro-4-(2H-tetrazol-5-yl)phenyl]sulfonylcyclopentanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
N’-[2-nitro-4-(2H-tetrazol-5-yl)phenyl]sulfonylcyclopentanecarbohydrazide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Potential use in the development of new pharmaceuticals due to its unique structural features.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of advanced materials with high nitrogen content and stability.
Mechanism of Action
The mechanism of action of N’-[2-nitro-4-(2H-tetrazol-5-yl)phenyl]sulfonylcyclopentanecarbohydrazide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-trinitroperhydro-1,3,5-triazine (RDX): Another high-nitrogen compound used in energetic materials.
Trinitrotoluene (TNT): A well-known explosive with a nitro group.
Hexanitrohexaazaisowurtzitane (CL-20): A high-energy compound with multiple nitro groups.
Uniqueness
N’-[2-nitro-4-(2H-tetrazol-5-yl)phenyl]sulfonylcyclopentanecarbohydrazide is unique due to the combination of the tetrazole ring, nitro group, and sulfonyl group in a single molecule. This combination imparts unique properties such as high nitrogen content, stability, and potential for diverse chemical reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
